[(2-Aminopyridin-3-yl)methylideneamino]thiourea
Overview
Description
[(2-Aminopyridin-3-yl)methylideneamino]thiourea is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is known for its unique structure, which combines a pyridine ring with a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
[(2-Aminopyridin-3-yl)methylideneamino]thiourea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
Aminopyridines block Kv 1.5 voltage-activated potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization . This mode of action is relevant for their efficacy in Lambert-Eaton myasthenic syndrome (LEMS) at the neuromuscular junction leading to an increase of acetylcholine release and multiple sclerosis (MS) at demyelinated axons thereby improving action potential conductance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Aminopyridin-3-yl)methylideneamino]thiourea typically involves the reaction of 2-aminopyridine with thiourea under specific conditions. One common method includes the condensation reaction between 2-aminopyridine and thiourea in the presence of a suitable catalyst, such as hydrochloric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Aminopyridin-3-yl)methylideneamino]thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
[(2-Aminopyridin-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
2-Aminopyrimidine derivatives: These compounds share a similar pyridine ring structure but differ in their functional groups and biological activities.
Thiosemicarbazones: These compounds have a similar thiourea moiety but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a thiourea moiety, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 2-Aminopyrimidine derivatives
- Thiosemicarbazones
- Pyridine-based ligands
- Thiourea derivatives
Properties
IUPAC Name |
[(2-aminopyridin-3-yl)methylideneamino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c8-6-5(2-1-3-10-6)4-11-12-7(9)13/h1-4H,(H2,8,10)(H3,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRVHTZODRLDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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